

physicochemical properties of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

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Compound of Interest

Compound Name: 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid**

Foreword: Navigating the Known and the Novel

To our fellow researchers, scientists, and drug development professionals: The thieno[3,2-b]pyridine scaffold is a privileged heterocycle, serving as a cornerstone in the synthesis of numerous biologically active molecules.^[1] The subject of this guide, **7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid** (CAS No: 90690-94-1), represents a key derivative, poised for use as a versatile building block in medicinal chemistry.

Publicly available experimental data on this specific carboxylic acid derivative is limited. Therefore, this guide adopts a dual approach. First, it consolidates the known data for the parent molecule, 7-Chlorothieno[3,2-b]pyridine, to establish a reliable baseline. Second, it provides expert-driven predictions for the properties of the target carboxylic acid, underpinned by fundamental chemical principles. Most importantly, this document serves as a practical whitepaper, detailing the precise experimental methodologies required to empirically determine these properties, thereby empowering researchers to validate these predictions and fully characterize this compound in their own laboratories.

Part 1: Molecular Identity and Structural Framework

A precise understanding of a molecule's structure is the foundation upon which all other physicochemical characterization is built.

Core Chemical Identifiers

The fundamental identifiers for **7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid** are established in chemical literature and databases.

Identifier	Value	Source(s)
Chemical Name	7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid	-
CAS Number	90690-94-1	[2][3]
Molecular Formula	C ₈ H ₄ ClNO ₂ S	[2][3]
Molecular Weight	213.64 g/mol	[2][3]
Canonical SMILES	C1=C(SC2=C1C(=C(N=C2)Cl)C(=O)O)	-

Structural Representation

The molecule's structure, featuring a fused thieno-pyridine ring system, is critical for understanding its electronic properties, potential for hydrogen bonding, and overall topology.

Caption: 2D structure of **7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid**.

Part 2: Physicochemical Properties - A Comparative Analysis

To construct a reliable profile for our target molecule, we will first review the known properties of its precursor, 7-Chlorothieno[3,2-b]pyridine (CAS: 69627-03-8), and then extrapolate to predict the properties of the carboxylic acid derivative.

Summary of Physicochemical Data

The addition of a carboxylic acid group is expected to significantly increase polarity, introduce acidic character, and elevate the melting point due to the potential for strong intermolecular hydrogen bonding.

Property	7-Chlorothieno[3,2-b]pyridine (Precursor)	7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (Predicted)	Rationale for Prediction
Appearance	White to yellow powder/lump[1][4]	White to off-white crystalline solid	Carboxylic acids are typically crystalline solids.
Melting Point	34.0-35.5 °C[4]	> 200 °C (Decomposition likely)	Strong hydrogen bonding from the -COOH group will significantly increase lattice energy.
Boiling Point	257.5 °C @ 760 mmHg[5]	N/A (Decomposes before boiling)	High melting point and polarity make it non-volatile; thermal decomposition is expected.
Aqueous Solubility	Sparingly soluble[6]	pH-dependent. Low at acidic pH, higher at neutral/basic pH.	The carboxylate form (A ⁻) is ionic and more soluble than the neutral acid (HA).
pKa	2.87 ± 0.30 (Predicted for pyridinium N-H)[7]	~3.5 - 4.5 (for -COOH group)	Typical pKa range for an aromatic carboxylic acid.
LogP	2.95 (Calculated)[5]	~1.5 - 2.0 (Calculated)	The polar -COOH group significantly reduces lipophilicity compared to the parent heterocycle.

Part 3: Experimental Protocols for Physicochemical Characterization

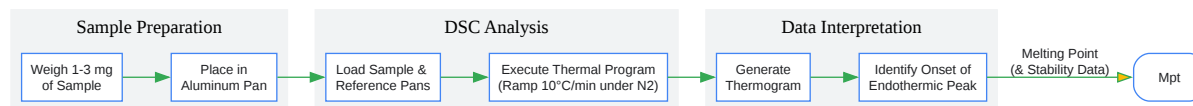
This section provides actionable, step-by-step methodologies for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and reflect best practices in pharmaceutical research.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy, detecting the precise onset of melting and any thermal events like decomposition. This is crucial for establishing purity and stability.

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature at a controlled rate of 10 °C/min up to a maximum of 300 °C.
 - Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. A broad peak or the presence of an exothermic event following the melt may indicate decomposition.



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Caption: Workflow for Melting Point Determination using DSC.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Expertise & Rationale: The pKa is a critical parameter influencing a molecule's solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method as it directly measures the change in protonation state as a function of pH.

Methodology:

- **Solution Preparation:** Prepare a ~1 mM solution of the compound in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both the acidic and basic forms.
- **Titration Setup:**
 - Place the solution in a jacketed beaker maintained at 25 °C.
 - Immerse a calibrated pH electrode into the solution.
 - Use a micro-burette to dispense a standardized titrant (0.1 M NaOH).
- **Titration Execution:**
 - Slowly add aliquots of the NaOH titrant to the sample solution with constant stirring.
 - Record the pH value after each addition, allowing the reading to stabilize.

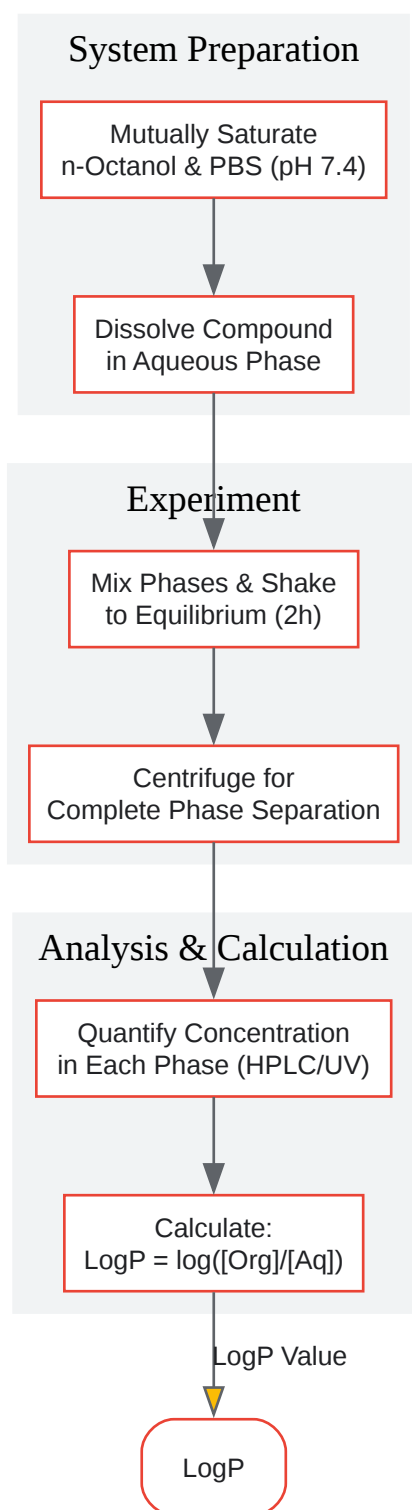
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Determination of Lipophilicity (LogP) via Shake-Flask Method

Expertise & Rationale: LogP (the partition coefficient between octanol and water) is a key indicator of a drug's ability to cross cell membranes. The shake-flask method, while classical, remains the most direct and reliable way to measure this property when performed correctly.

Methodology:

- **System Preparation:** Prepare a mutually saturated system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. This is crucial for thermodynamic consistency.
- **Partitioning:**
 - Dissolve a known amount of the compound in the aqueous phase (PBS).
 - Add an equal volume of the pre-saturated n-octanol.
 - Shake the mixture vigorously in a sealed vial for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$.



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Caption: Experimental Workflow for LogP Determination.

Part 4: Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, the hazards can be inferred from its precursor and the carboxylic acid functional group. The precursor, 7-Chlorothieno[3,2-b]pyridine, is associated with the following hazard statements:

- H302: Harmful if swallowed[8][9]
- H315: Causes skin irritation[8][9]
- H319: Causes serious eye irritation[8][9]
- H335: May cause respiratory irritation[8][9]

Recommended Handling Protocols:

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]
- Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.[10]
- Incompatibilities: Avoid contact with strong oxidizing agents.[6]

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